molecular formula C11H6ClFO B13978354 3-Fluoro-2-naphthalenecarbonyl chloride CAS No. 33718-14-8

3-Fluoro-2-naphthalenecarbonyl chloride

Cat. No.: B13978354
CAS No.: 33718-14-8
M. Wt: 208.61 g/mol
InChI Key: PGLKCCORLARHIY-UHFFFAOYSA-N
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Description

3-Fluoro-2-naphthalenecarbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the third position and a carbonyl chloride group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-naphthalenecarbonyl chloride typically involves the fluorination of 2-naphthalenecarbonyl chloride. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-naphthalenecarbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to 3-fluoro-2-naphthalenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 3-fluoro-2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products Formed

    Substitution: Amides, esters, thioesters.

    Reduction: 3-Fluoro-2-naphthalenemethanol.

    Oxidation: 3-Fluoro-2-naphthoic acid.

Scientific Research Applications

3-Fluoro-2-naphthalenecarbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Chemical Probes: The compound is employed in the design of chemical probes for studying biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-naphthalenecarbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chloro-2-naphthalenecarbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

    3-Bromo-2-naphthalenecarbonyl chloride: Contains a bromine atom, which also affects the compound’s reactivity differently compared to fluorine.

Uniqueness

3-Fluoro-2-naphthalenecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various chemical and biological applications.

Properties

CAS No.

33718-14-8

Molecular Formula

C11H6ClFO

Molecular Weight

208.61 g/mol

IUPAC Name

3-fluoronaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H6ClFO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H

InChI Key

PGLKCCORLARHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)F

Origin of Product

United States

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